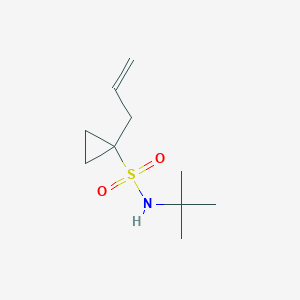
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Descripción general
Descripción
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde (MTCA) is a versatile chemical compound with a wide range of applications in scientific research. It is a five-membered ring structure consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. MTCA is a versatile compound that has been used in a variety of applications, including biochemistry, organic synthesis, and drug discovery.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde has been instrumental in the synthesis of antimicrobial agents. For instance, a study by Bhat et al. (2016) developed a series of triazolyl pyrazole derivatives through Vilsmeier–Haack formylation, demonstrating their efficacy as antimicrobial agents with good anti-oxidant activities (Bhat et al., 2016). Similarly, Swamy et al. (2019) synthesized (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones using 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, showcasing moderate to good antimicrobial activity (Swamy et al., 2019).
Molecular Structure and Properties
Research by Browne (1971) and Albert and Taguchi (1973) explored the molecular structure of N-unsubstituted 1,2,4-triazole-3-carbaldehydes and 4-aminotriazole-5-carbaldehydes, respectively. These studies provide insights into the solid-state dimerization properties and the unusual protonation behavior of these compounds (Browne, 1971); (Albert & Taguchi, 1973).
Synthetic Applications
The compound has found utility in various synthetic applications. Journet et al. (2001) reported an efficient synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting the safety and efficiency of the process (Journet et al., 2001). Additionally, research by L'abbé et al. (1990) focused on molecular rearrangements in 4‐iminomethyl‐1,2,3‐triazoles, revealing interesting synthetic pathways and structural characterizations (L'abbé et al., 1990).
Crystal Structure Analysis
Gonzaga et al. (2016) analyzed the crystal structures of triazolyl compounds, including 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, emphasizing its role as an active α-Glycosidase inhibition agent. The study provides a detailed analysis of the molecular interactions and structural configurations of these compounds (Gonzaga et al., 2016).
Mecanismo De Acción
Mode of Action
Triazole derivatives are known to interact with various biological targets through the formation of hydrogen bonds and other intermolecular interactions .
Biochemical Pathways
More research is needed to elucidate the compound’s effects on cellular pathways .
Pharmacokinetics
The pharmacokinetic properties of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde have been partially characterized . The compound has a log P value of 0.73, indicating moderate lipophilicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . The compound is recommended to be stored in an inert atmosphere at 2-8°C .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction can modulate the enzyme’s activity, affecting metabolic pathways that involve aldehyde substrates .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound can affect cell signaling pathways by modulating the activity of key signaling proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, influencing the metabolism of aldehydes and other substrates. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Propiedades
IUPAC Name |
3-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-4(3-8)2-5-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAQDMYUCHBIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611215 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202931-88-2 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)


![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)






![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

